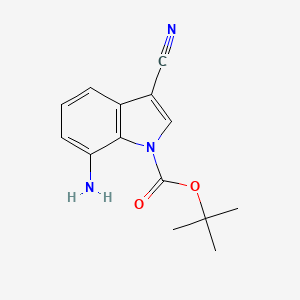

tert-Butyl 7-amino-3-cyano-1H-indole-1-carboxylate

Description

Properties

Molecular Formula |

C14H15N3O2 |

|---|---|

Molecular Weight |

257.29 g/mol |

IUPAC Name |

tert-butyl 7-amino-3-cyanoindole-1-carboxylate |

InChI |

InChI=1S/C14H15N3O2/c1-14(2,3)19-13(18)17-8-9(7-15)10-5-4-6-11(16)12(10)17/h4-6,8H,16H2,1-3H3 |

InChI Key |

VCTCGLMCRQFZOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-amino-3-cyano-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available materials. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-amino-3-cyano-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl 7-amino-3-cyano-1H-indole-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-amino-3-cyano-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents are compared below:

*Similarity scores based on structural and functional group alignment from .

Electronic and Spectroscopic Properties

- Cyano vs. Chloro/Formyl Groups: The 3-cyano group in the target compound exerts a stronger electron-withdrawing effect compared to chloro () or hydroxymethyl () substituents. In contrast, 3-chloro analogs exhibit moderate deactivation, while hydroxymethyl groups donate electrons via resonance .

- Amino Group Impact: The C7 amino group increases electron density at adjacent positions, which may stabilize intermediates in coupling reactions. This contrasts with hydroxyl groups (), which participate in hydrogen bonding but require protection during synthesis.

- NMR Shifts: tert-Butyl protons resonate at δ ~1.6 ppm (1H NMR) in all analogs . The cyano group deshields neighboring protons (e.g., H4 in the target compound), shifting their signals downfield compared to methyl or hydroxymethyl substituents . The amino group at C7 may show a broad singlet at δ ~5.5 ppm (1H NMR), distinct from hydroxyl signals (δ ~4–6 ppm) in analogs .

Biological Activity

tert-Butyl 7-amino-3-cyano-1H-indole-1-carboxylate (CAS Number: 1934432-59-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₆N₂O₂

- Molecular Weight : 232.28 g/mol

- CAS Number : 1934432-59-3

- Appearance : Solid at room temperature

- Storage Conditions : Keep in a dark place, inert atmosphere, at 2-8 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. It has been shown to inhibit certain enzymes and proteins that are crucial for cellular processes, making it a candidate for therapeutic applications.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it was tested against SARS-CoV-2, showing significant inhibition with an effective concentration (EC50) comparable to established antiviral drugs like remdesivir. The compound demonstrated an EC50 of 1.1 μM, indicating its potency in inhibiting viral replication without cytotoxic effects (CC50 > 30 μM) .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its inhibitory effects on various enzymes. In particular, it displayed potent inhibition against papain-like protease (PLpro) with IC50 values as low as 0.076 μM when tested with specific substrates. This selectivity towards PLpro over other deubiquitinating enzymes suggests its potential utility in treating diseases linked to protease activity .

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | IC50/EC50 Values | Remarks |

|---|---|---|---|

| Antiviral | SARS-CoV-2 | EC50 = 1.1 μM | Comparable to remdesivir |

| Enzyme Inhibition | Papain-like protease (PLpro) | IC50 = 0.076 μM | High selectivity |

| Cytotoxicity | Various cell lines | CC50 > 30 μM | No significant cytotoxic effects |

Safety and Toxicological Profile

Safety assessments indicate that this compound has a low cytotoxic profile, which is crucial for its development as a therapeutic agent. Hazard statements include warnings about irritation but no severe toxicological concerns have been reported in preliminary studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 7-amino-3-cyano-1H-indole-1-carboxylate, and how can intermediates be characterized?

- Methodology : Multi-step synthesis typically begins with indole precursors. For example, tert-butyl chloroformate is used to introduce the Boc-protecting group under basic conditions (e.g., triethylamine in THF) . Subsequent functionalization at the 3-position with a cyano group may involve nucleophilic substitution using potassium cyanide in polar aprotic solvents like DMF . Intermediate characterization relies on NMR (1H/13C), FTIR (to confirm cyano stretch at ~2200 cm⁻¹), and LC-MS for purity assessment.

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is critical for confirming bond angles, torsion angles, and hydrogen-bonding networks. For example, SHELXL’s refinement tools can differentiate between positional disorder (common in tert-butyl groups) and actual structural features. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. What safety precautions are essential when handling this compound?

- Methodology : Due to limited toxicity data (as noted in safety sheets ), use fume hoods, nitrile gloves, and eye protection. Avoid inhalation and conduct stability tests under inert atmospheres (N₂/Ar) to assess decomposition risks.

Advanced Research Questions

Q. How can synthetic yields be optimized for the cyano-functionalization step?

- Methodology : Screen reaction parameters systematically:

- Solvent : Compare DMF, DMSO, and acetonitrile for polarity effects.

- Catalyst : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Temperature : Microwave-assisted synthesis (e.g., 80°C for 30 min) may improve yields vs. conventional reflux . Monitor via TLC and optimize quenching conditions to prevent byproduct formation.

Q. How do conflicting crystallographic data arise, and how can they be resolved?

- Case Study : Discrepancies in hydrogen-bonding patterns or tert-butyl group orientation may stem from twinning or poor crystal quality. Use SHELXD for initial structure solution and SHELXL’s TWIN/BASF commands for twinned data refinement. Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What strategies validate the compound’s biological interactions despite contradictory activity reports?

- Methodology : Address contradictions by:

- Binding assays : Use SPR (surface plasmon resonance) to measure affinity constants (KD) for target enzymes/receptors.

- Cellular studies : Compare cytotoxicity (IC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Probe design : Incorporate fluorescent tags (e.g., BODIPY) via the amino group for live-cell imaging .

Q. How can computational modeling predict reactivity conflicts in downstream derivatization?

- Methodology : Employ DFT (Density Functional Theory) to model electronic effects of the cyano and Boc groups on indole reactivity. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites prone to unexpected reactions (e.g., hydrolysis of the cyano group under acidic conditions) .

Data Contradiction Analysis

Q. Why do reported melting points vary for this compound?

- Resolution : Variations may arise from polymorphic forms or impurities. Use DSC (Differential Scanning Calorimetry) to detect polymorph transitions and recrystallize from alternative solvents (e.g., EtOAc/hexane vs. DCM/MeOH) . Cross-reference with PXRD (powder X-ray diffraction) to confirm crystalline phase consistency.

Q. How to reconcile discrepancies in NMR chemical shifts across studies?

- Root Cause : Solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or pH variations (protonation of the amino group) can alter shifts. Standardize conditions (solvent, temperature) and use 2D NMR (HSQC, HMBC) to resolve signal overlap .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions for Boc protection to avoid ester hydrolysis .

- Characterization : Combine SC-XRD with solid-state NMR for amorphous byproduct identification .

- Biological Studies : Include negative controls (e.g., unmodified indole scaffolds) to isolate the impact of the cyano and Boc groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.